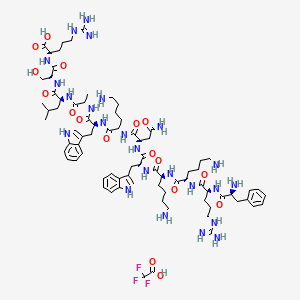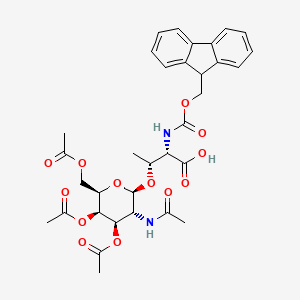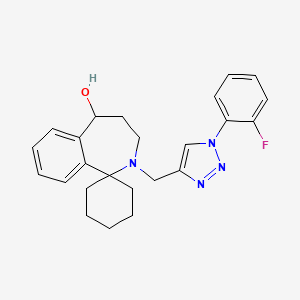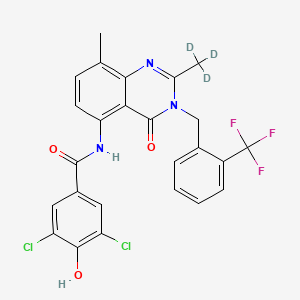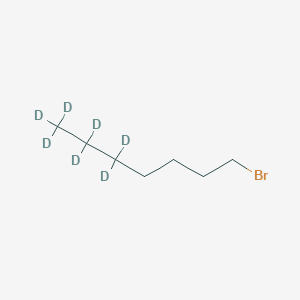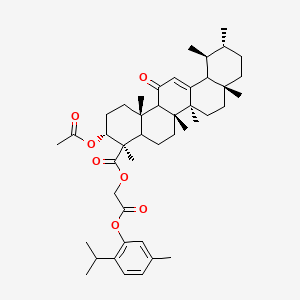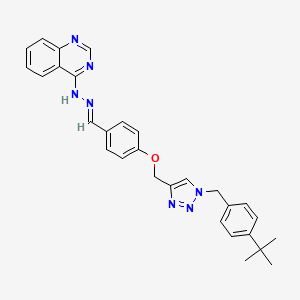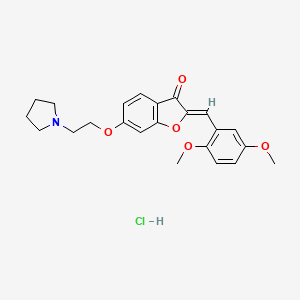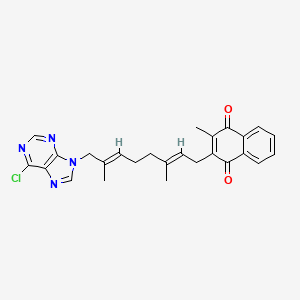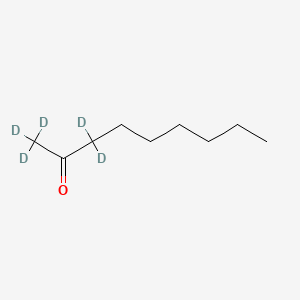
Z-Gly-Gly-Arg-AFC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Arg-AFC involves the coupling of Nα-benzyloxycarbonyl-glycyl-glycyl-arginine with 7-amino-4-methylcoumarin. This process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Z-Gly-Gly-Arg-AFC primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes. The cleavage of the peptide bond between arginine and 4-methylcoumarin results in the release of a fluorescent product .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include thrombin, plasminogen activators, and other proteolytic enzymes. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which emits fluorescence at a specific wavelength, allowing for the quantification of enzyme activity .
Aplicaciones Científicas De Investigación
Z-Gly-Gly-Arg-AFC is widely used in scientific research due to its versatility as a fluorogenic substrate. Some of its applications include:
Mecanismo De Acción
Z-Gly-Gly-Arg-AFC exerts its effects through the specific cleavage of its peptide bond by proteolytic enzymes. The molecular target of this compound is the active site of these enzymes, where the hydrolysis reaction occurs. The cleavage results in the release of 7-amino-4-methylcoumarin, which emits fluorescence. This fluorescence can be measured to determine the activity of the enzyme and to study the kinetics of the reaction .
Comparación Con Compuestos Similares
Z-Gly-Gly-Arg-AFC is unique due to its specific peptide sequence and the fluorogenic nature of its cleavage product. Similar compounds include:
Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate with a similar peptide sequence but a different fluorophore, 7-amino-4-methylcoumarin.
Ala-Gly-Arg-pNA: A chromogenic substrate that releases para-nitroaniline upon cleavage, used in similar enzyme assays.
The uniqueness of this compound lies in its high sensitivity and specificity for certain proteolytic enzymes, making it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C28H30F3N7O7 |
|---|---|
Peso molecular |
633.6 g/mol |
Nombre IUPAC |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H30F3N7O7/c29-28(30,31)19-12-24(41)45-21-11-17(8-9-18(19)21)37-25(42)20(7-4-10-34-26(32)33)38-23(40)14-35-22(39)13-36-27(43)44-15-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,20H,4,7,10,13-15H2,(H,35,39)(H,36,43)(H,37,42)(H,38,40)(H4,32,33,34)/t20-/m0/s1 |
Clave InChI |
TWNJYUWAKBTEJI-FQEVSTJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

